molecular formula C21H23N3O3 B7152964 N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide

N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide

Cat. No.: B7152964
M. Wt: 365.4 g/mol
InChI Key: XAZQQNMHIQUCQP-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-23-18-9-5-8-17(19(18)27-21(23)26)20(25)22-16-10-12-24(13-11-16)14-15-6-3-2-4-7-15/h2-9,16H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZQQNMHIQUCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2OC1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes, thereby modulating biochemical pathways involved in neurological functions. The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system disorders .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide is unique due to its specific combination of the benzoxazole and piperidine moieties, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets and cross the blood-brain barrier sets it apart from other similar compounds .

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